Strontium adipate

Description

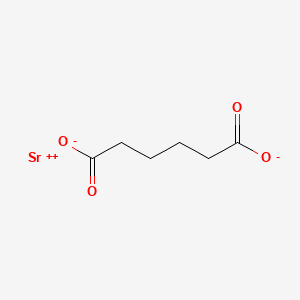

Strontium adipate (CAS: 85169-08-0) is an inorganic salt composed of strontium (Sr²⁺) and the adipate anion (C₆H₈O₄²⁻). Adipic acid, the precursor to adipate salts, is a dicarboxylic acid with the formula HOOC(CH₂)₄COOH. This compound is synthesized via neutralization reactions between strontium hydroxide or carbonate and adipic acid. Its molecular formula is SrC₆H₈O₄, with a molecular weight of 231.76 g/mol (calculated from Sr: 87.62 g/mol and adipic acid: 146.14 g/mol, accounting for proton loss).

This compound’s properties—such as thermal stability, solubility, and ionic behavior—are influenced by the adipate anion’s flexibility and strontium’s alkaline earth characteristics.

Properties

CAS No. |

85169-08-0 |

|---|---|

Molecular Formula |

C6H8O4Sr |

Molecular Weight |

231.75 g/mol |

IUPAC Name |

strontium;hexanedioate |

InChI |

InChI=1S/C6H10O4.Sr/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 |

InChI Key |

LTMDDMGNVZBECP-UHFFFAOYSA-L |

Canonical SMILES |

C(CCC(=O)[O-])CC(=O)[O-].[Sr+2] |

Origin of Product |

United States |

Preparation Methods

Strontium adipate can be synthesized using simple methods without the need for template agents. One common synthetic route involves the reaction of strontium salts, such as strontium chloride or strontium nitrate, with adipic acid in an aqueous solution. The reaction typically proceeds as follows:

- Dissolve adipic acid in water.

- Add a stoichiometric amount of strontium salt to the solution.

- Stir the mixture at room temperature until the reaction is complete.

- Filter the resulting precipitate and wash it with water to remove any impurities.

- Dry the product under vacuum to obtain pure this compound .

Chemical Reactions Analysis

Strontium adipate undergoes various chemical reactions, including:

Thermal Decomposition: When heated, this compound decomposes to form strontium carbonate and other by-products. This reaction is significant in understanding the thermal stability of the compound.

Reaction with Acids: this compound reacts with strong acids, such as hydrochloric acid, to form strontium chloride and adipic acid.

Reaction with Bases: It can react with strong bases, like sodium hydroxide, to form strontium hydroxide and sodium adipate.

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and other strong acids and bases. The major products formed from these reactions are strontium carbonate, strontium chloride, and strontium hydroxide .

Scientific Research Applications

Biocompatibility and Bone Regeneration

Strontium is known for its beneficial effects on bone health. Research indicates that strontium adipate can enhance osteogenesis (bone formation) while inhibiting adipogenesis (fat cell formation). This dual action is particularly relevant in the context of osteoporosis treatment.

- Case Study : A study investigated the effects of strontium-doped titanium implants on aged bone. The results demonstrated that strontium significantly enhanced osseointegration and reduced marrow adipose tissue formation, indicating its potential for improving dental implant success in older populations .

- Mechanism : Strontium promotes the proliferation of osteoblasts (bone-forming cells) while inhibiting the differentiation of mesenchymal stem cells into adipocytes (fat cells). This was evidenced by increased alkaline phosphatase activity and higher levels of osteocalcin in the presence of strontium ions .

Dental Applications

This compound is being explored as a coating material for dental implants. Its ability to promote bone growth and integration makes it a suitable candidate for enhancing the longevity and effectiveness of dental implants.

- Research Findings : In vitro studies revealed that strontium-doped coatings improved the adhesion and proliferation of bone marrow-derived stem cells on implant surfaces, suggesting enhanced integration with host bone .

- Clinical Implications : The application of this compound in dental implants could lead to better outcomes for patients, particularly those with compromised bone density.

Antimicrobial Properties

Strontium compounds, including this compound, have shown promise in exhibiting antimicrobial properties. This feature is crucial for applications in medical devices and implants where infection risk is a concern.

- Study Insights : Research has indicated that strontium-doped materials can exhibit significant antibacterial effects against common pathogens, which is beneficial for preventing infections associated with surgical implants .

Material Science Innovations

In materials science, this compound is being investigated for its role in developing advanced materials with enhanced properties.

- Synthesis Techniques : The compound can be synthesized through various methods, including sol-gel processes and hydrothermal techniques, leading to materials with tailored properties for specific applications .

- Potential Applications : These materials could be utilized in various fields such as drug delivery systems, where controlled release of therapeutic agents is necessary.

Green Chemistry Approaches

The synthesis of this compound can also be aligned with green chemistry principles, promoting sustainability in chemical processes.

- Environmental Impact : Using environmentally friendly solvents and methods to synthesize this compound aligns with global efforts to reduce chemical waste and improve sustainability in industrial practices .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of strontium adipate involves its interaction with biological systems, particularly in bone metabolism. Strontium ions are known to stimulate osteoblast activity (bone-forming cells) and inhibit osteoclast activity (bone-resorbing cells). This dual action helps in promoting bone formation and reducing bone resorption, making strontium compounds beneficial in treating conditions like osteoporosis .

Comparison with Similar Compounds

Table 1: Key Properties of Strontium Adipate and Related Compounds

This compound vs. Di-(2-ethylhexyl) Adipate

- Structural Differences: this compound is an ionic salt, whereas di-(2-ethylhexyl) adipate is a non-ionic ester. The latter’s branched alkyl chains (2-ethylhexyl groups) impart high hydrophobicity, making it a effective plasticizer .

This compound vs. Zinc Adipate

- Cationic Influence : Zinc (transition metal) forms stronger covalent bonds with adipate, enhancing thermal stability for rubber applications. Strontium (alkaline earth) likely forms more ionic bonds, favoring solubility in polar solvents.

- Applications : Zinc adipate is commercially established in rubber industries, while this compound remains exploratory .

This compound vs. Strontium Carbonate

This compound vs. Strontium Acetate

- Anionic Size and Solubility : The smaller acetate ion (CH₃COO⁻) increases strontium acetate’s solubility in water compared to this compound. Acetate’s simplicity also makes it a preferred precursor for synthesizing other strontium compounds .

Research Findings and Data Gaps

- Thermal Behavior : this compound’s decomposition temperature is unreported, but analogous adipates (e.g., calcium adipate) decompose at ~300–400°C, suggesting similar behavior.

- Solubility : Alkaline earth adipates (Mg, Ca) are sparingly soluble in water, implying this compound may follow this trend. In contrast, strontium acetate is highly soluble .

Biological Activity

Strontium adipate is a chemical compound formed from strontium ions and adipic acid, characterized by its white crystalline appearance and water solubility. This compound has garnered interest due to its potential biological activities, particularly in biomedical applications. This article delves into the biological activity of this compound, examining its interactions with biological systems, potential therapeutic applications, and relevant research findings.

This compound can be synthesized through various methods, including direct neutralization of strontium hydroxide with adipic acid. Its molecular formula is represented as CHOSr. The presence of strontium ions is significant as they contribute to the unique biological properties of the compound, distinguishing it from other similar compounds derived from fatty acids or dicarboxylic acids.

Biological Activity

1. Interaction with Biopolymers:

Research indicates that this compound may enhance the properties of biopolymers, making it a candidate for applications in drug delivery systems and tissue engineering. Its incorporation into hydrogel formulations has shown promise in improving mechanical properties while promoting cell adhesion and growth.

2. Osteogenic Properties:

Strontium ions are known for their beneficial effects on bone metabolism. Studies have demonstrated that strontium-doped materials can enhance osteoblast proliferation and mineralization, thus supporting bone formation . this compound may similarly influence osteogenic activity due to its strontium content.

3. Antiadipogenic Effects:

Recent investigations have highlighted the potential of this compound in reducing adipogenesis, which could be beneficial in managing obesity-related conditions. The compound's ability to modulate fat cell differentiation presents a novel avenue for therapeutic exploration .

Case Studies

Case Study 1: Strontium-Doped Biomaterials

A study evaluated the effects of strontium-doped titanium implants in vivo, revealing enhanced osseointegration and antiadipogenic properties compared to non-doped controls. The incorporation of strontium significantly increased new bone formation and osteoblast density around the implant sites .

Case Study 2: Hydrogel Formulations

Another research effort focused on incorporating this compound into hydrogel matrices used for drug delivery. Results indicated improved mechanical strength and bioactivity, suggesting that this compound could enhance the therapeutic efficacy of hydrogels in biomedical applications.

Data Tables

Research Findings

- In Vivo Studies: Strontium ions have been shown to promote bone healing and regeneration through enhanced angiogenesis and osteogenic differentiation of mesenchymal stem cells (MSCs) .

- Biocompatibility: this compound exhibits biocompatibility, making it suitable for various biomedical applications, including dental and orthopedic implants .

- Mechanistic Insights: The mechanism by which strontium enhances bone formation includes inhibition of osteoclast activity and promotion of osteoblast proliferation, which is critical for maintaining bone density and integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.